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Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

Cat. No.: B175219 Get Quote

Spectroscopic Profile of 2-Iodo-4-methylphenol:
A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-
4-methylphenol (also known as 2-iodo-p-cresol), a key intermediate in various chemical

syntheses. The information presented is intended for researchers, scientists, and professionals

in the field of drug development and chemical analysis. This document summarizes nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, and

includes detailed experimental protocols and workflow diagrams.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Iodo-4-methylphenol.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.6 d 1H Ar-H (H-6)

~7.0 - 7.1 dd 1H Ar-H (H-5)

~6.8 - 6.9 d 1H Ar-H (H-3)

~4.5 - 5.5 br s 1H -OH

~2.2 - 2.3 s 3H -CH₃

Note: Predicted values are based on typical chemical shifts for substituted phenols. Actual

experimental values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~152 C-1 (C-OH)

~138 C-3

~132 C-5

~130 C-4 (C-CH₃)

~115 C-6

~85 C-2 (C-I)

~20 -CH₃

Source: Based on data available in PubChem and predicted values.[1]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium-Strong C=C aromatic ring stretch

1500 - 1400 Medium-Strong C=C aromatic ring stretch

1260 - 1140 Strong C-O stretch

~850 - 800 Strong
C-H out-of-plane bend (para-

substituted)

Source: Characteristic absorption bands for phenols.[2][3][4]

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

234 High [M]⁺ (Molecular Ion)

107 High [M - I]⁺

77 Medium [C₆H₅]⁺

Source: NIST Mass Spectrometry Data Center.[1][5] The molecular weight of 2-Iodo-4-
methylphenol is 234.03 g/mol .[1][5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Iodo-4-methylphenol.

Materials:

2-Iodo-4-methylphenol sample
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

Tetramethylsilane (TMS) as an internal standard

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-4-methylphenol in 0.5-0.7

mL of a deuterated solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for

chemical shifts (δ = 0.00 ppm).

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

spectrometer to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of

1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay

compared to ¹H NMR, and a larger number of scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.
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To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.

[6] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and

the ¹H NMR spectrum is reacquired. The peak corresponding to the -OH proton will disappear

or significantly decrease in intensity due to proton-deuterium exchange.[6][7]

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 2-Iodo-4-methylphenol to identify its functional

groups.

Materials:

2-Iodo-4-methylphenol sample

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Potassium bromide (KBr), if using the pellet method

Solvent (e.g., CCl₄), if using the solution method

Procedure (using Attenuated Total Reflectance - ATR):

Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed

to stabilize. Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid or liquid 2-Iodo-4-methylphenol
sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed. The characteristic absorption bands are identified and assigned to

the corresponding functional groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2-Iodo-4-
methylphenol.

Materials:

2-Iodo-4-methylphenol sample

Gas chromatograph-mass spectrometer (GC-MS) system

Helium carrier gas

Solvent for sample dissolution (e.g., dichloromethane, methanol)

Procedure (using GC-MS with Electron Ionization - EI):

Sample Preparation: Prepare a dilute solution of 2-Iodo-4-methylphenol in a volatile

solvent.[8]

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

sample is vaporized and separated based on its components' boiling points and interactions

with the GC column.

Ionization: As the separated 2-Iodo-4-methylphenol elutes from the GC column, it enters

the mass spectrometer's ion source. In the EI source, the molecules are bombarded with

high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and

various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The

fragmentation pattern provides structural information about the molecule.

Visualizations
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The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.
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NMR Spectroscopy Experimental Workflow
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IR Spectroscopy (ATR) Experimental Workflow
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GC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. orgchemboulder.com [orgchemboulder.com]

3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

4. adichemistry.com [adichemistry.com]

5. Phenol, 2-iodo-4-methyl- [webbook.nist.gov]

6. chem.libretexts.org [chem.libretexts.org]

7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining
spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes
[docbrown.info]

8. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [Spectroscopic data of 2-Iodo-4-methylphenol (¹H NMR,
¹³C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175219#spectroscopic-data-of-2-iodo-4-
methylphenol-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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